Cas no 858345-57-0 (Salvinorin A Carbamate)

Salvinorin A Carbamate 化学的及び物理的性質
名前と識別子
-
- (2S,4aR,6aR,7R,9S,10aS,10bR)-9-[(aminocarbonyl)oxy]-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-2H-naphtho[2,1-c]pyran-7-carboxylicacid,methylester
- CHEMBL3349979
- 858345-57-0
- (2S,4aR,6aR,7R,9S,10aS,10bR)-9-[(aminocarbonyl)oxy]-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-2H-naphtho[2,1-c]pyran-7-carboxylic acid, methyl ester
- methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-carbamoyloxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate
- Salvinorin A Carbamate
-
- インチ: InChI=1S/C22H27NO8/c1-21-6-4-12-19(26)30-15(11-5-7-29-10-11)9-22(12,2)17(21)16(24)14(31-20(23)27)8-13(21)18(25)28-3/h5,7,10,12-15,17H,4,6,8-9H2,1-3H3,(H2,23,27)/t12-,13-,14-,15-,17-,21-,22-/m0/s1
- InChIKey: FHTGZEVOZWRYEL-XOKLNVNFSA-N
- ほほえんだ: CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)OC(=O)N)C)C4=COC=C4
計算された属性
- せいみつぶんしりょう: 433.17366682g/mol
- どういたいしつりょう: 433.17366682g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 31
- 回転可能化学結合数: 5
- 複雑さ: 798
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 7
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 135Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
Salvinorin A Carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73980-500ug |
Salvinorin A Carbamate |
858345-57-0 | 98% | 500ug |
¥1114.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73980-5mg |
Salvinorin A Carbamate |
858345-57-0 | 98% | 5mg |
¥8280.00 | 2022-04-26 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S912858-1mg |
Salvinorin A Carbamate |
858345-57-0 | 98% | 1mg |
¥3,187.80 | 2022-08-31 | |
A2B Chem LLC | AX65953-5mg |
(2S,4aR,6aR,7R,9S,10aS,10bR)-9-[(aminocarbonyl)oxy]-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-2H-naphtho[2,1-c]pyran-7-carboxylicacid,methylester |
858345-57-0 | ≥90% | 5mg |
$692.00 | 2024-04-19 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73980-1mg |
Salvinorin A Carbamate |
858345-57-0 | 98% | 1mg |
¥2116.00 | 2022-04-26 | |
A2B Chem LLC | AX65953-1mg |
(2S,4aR,6aR,7R,9S,10aS,10bR)-9-[(aminocarbonyl)oxy]-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-2H-naphtho[2,1-c]pyran-7-carboxylicacid,methylester |
858345-57-0 | ≥90% | 1mg |
$166.00 | 2024-04-19 | |
1PlusChem | 1P01EQ75-5mg |
(2S,4aR,6aR,7R,9S,10aS,10bR)-9-[(aminocarbonyl)oxy]-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-2H-naphtho[2,1-c]pyran-7-carboxylicacid,methylester |
858345-57-0 | ≥90% | 5mg |
$917.00 | 2024-04-21 | |
1PlusChem | 1P01EQ75-1mg |
(2S,4aR,6aR,7R,9S,10aS,10bR)-9-[(aminocarbonyl)oxy]-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-2H-naphtho[2,1-c]pyran-7-carboxylicacid,methylester |
858345-57-0 | ≥90% | 1mg |
$241.00 | 2024-04-21 |
Salvinorin A Carbamate 関連文献
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
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Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
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Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
Salvinorin A Carbamateに関する追加情報
Salvinorin A Carbamate: A Comprehensive Overview
Salvinorin A Carbamate, identified by the CAS number 858345-57-0, is a compound that has garnered significant attention in the fields of pharmacology and organic chemistry. This compound is derived from Salvinorin A, a naturally occurring neoclerodane diterpenoid found in the plant Salvia divinorum. The addition of a carbamate group to Salvinorin A has been shown to enhance its pharmacokinetic properties, making it a promising candidate for various therapeutic applications.
The synthesis of Salvinorin A Carbamate involves a multi-step process that begins with the isolation of Salvinorin A from its natural source. This is followed by chemical modifications to introduce the carbamate functional group, which not only improves the compound's stability but also enhances its bioavailability. Recent studies have demonstrated that this modification significantly extends the duration of action of Salvinorin A, making it a more viable option for chronic conditions.
In terms of pharmacological activity, Salvinorin A Carbamate has been extensively studied for its effects on the central nervous system. It acts as a potent agonist at kappa-opioid receptors, which are involved in pain modulation and mood regulation. Unlike traditional opioids, Salvinorin A and its derivatives do not exhibit the same level of dependence liability, making them attractive alternatives for pain management therapies.
Recent research has also explored the potential of Salvinorin A Carbamate in neuroprotection. Studies conducted in vitro and in vivo models have shown that this compound can mitigate oxidative stress and inflammation, which are key contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's. These findings suggest that Salvinorin A Carbamate could play a role in developing novel treatments for these debilitating conditions.
The synthesis of Salvinorin A Carbamate is a testament to advancements in organic chemistry. The process involves precise control over reaction conditions to ensure high yields and purity. Researchers have optimized synthetic pathways to minimize environmental impact and maximize scalability, paving the way for large-scale production if clinical trials prove successful.
In terms of safety and toxicity, preliminary studies indicate that Salvinorin A Carbamate has a favorable profile compared to other opioid agonists. However, further research is needed to fully understand its long-term effects and potential for adverse reactions. Regulatory agencies have expressed interest in this compound, provided that rigorous testing is conducted to ensure its safety and efficacy.
The future of Salvinorin A Carbamate looks promising, with ongoing clinical trials exploring its potential in pain management, neuroprotection, and mood disorders. Its unique mechanism of action and improved pharmacokinetic properties position it as a leading candidate in the development of next-generation therapeutics.
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